N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide
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Overview
Description
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes and DNA. The thiadiazole ring can disrupt DNA replication, leading to the inhibition of cell proliferation. This makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide can be compared with other thiadiazole derivatives such as:
- 5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
- N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide These compounds share similar structural features but differ in their functional groups, which can lead to variations in their biological activities and applications. The unique combination of the furan and phenylsulfanylmethyl groups in this compound contributes to its distinct properties and potential applications.
Properties
IUPAC Name |
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-(phenylsulfanylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-11(21)9-15-18-17(25-20-15)19-16(22)14-8-7-12(23-14)10-24-13-5-3-2-4-6-13/h2-8H,9-10H2,1H3,(H,18,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVVXYFVPJNMMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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